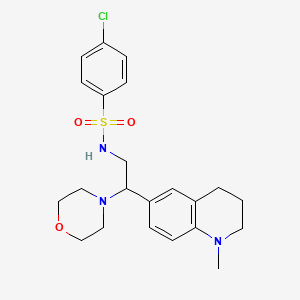

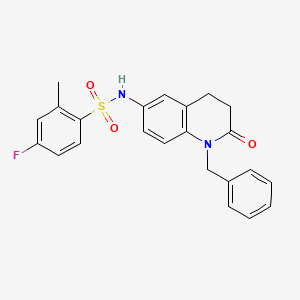

![molecular formula C23H16ClNO3 B2726757 2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923132-72-3](/img/structure/B2726757.png)

2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds typically involves reactions of aniline derivatives with acyl chlorides or similar reagents . For example, a related compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was synthesized using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic rings, amide groups, and halogen atoms . In the crystal structure of a related compound, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

- Carbon-Carbon Bond Formation : Intramolecular 1,4-dipolar cycloaddition techniques utilize compounds similar to 2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide for creating carbon-carbon bonds, leading to the synthesis of chromeno[4,3-b]pyridin-2-ones. This method highlights the compound's role in generating complex heterocyclic structures (Potts, Dery, & Kullnig, 1987).

- Heterocyclic Compound Synthesis : The base-induced ring transformation demonstrates the compound's utility in synthesizing highly functionalized heterocycles, showcasing its versatility in organic synthesis (Pratap & Ram, 2007).

Pharmacological Activities

- Antipathogenic Activity : Thiourea derivatives related to this compound exhibit significant antimicrobial and antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus strains, suggesting potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

- Anticancer Evaluation : Research into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, compounds structurally related to this compound, indicates moderate to excellent anticancer activity against various cancer cell lines, underscoring the compound's relevance in cancer research (Ravinaik et al., 2021).

Material Science and Polymer Chemistry

- Polyamide Synthesis with Coumarin Chromophores : The compound's framework is utilized in synthesizing new aromatic polyamides with photosensitive coumarin pendent groups. These polymers exhibit good thermal properties and potential for applications requiring photoresponsive materials (Nechifor, 2009).

Mécanisme D'action

The mechanism of action of similar compounds is not fully understood, but they are believed to work by inhibiting the activity of certain enzymes. For instance, a related compound has been found to be a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of neurotransmitters in the brain.

Orientations Futures

The future directions for research on “2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide” and similar compounds likely involve further exploration of their biological activity and potential applications in medicine and other fields . As our understanding of these compounds increases, new synthesis methods, reactions, and applications may be discovered.

Propriétés

IUPAC Name |

2-chloro-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClNO3/c1-14-6-2-3-7-16(14)22-13-20(26)18-12-15(10-11-21(18)28-22)25-23(27)17-8-4-5-9-19(17)24/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQHRKZIEQYJCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

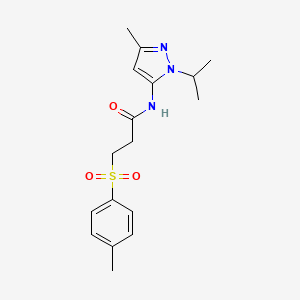

![3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2726676.png)

![L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]](/img/structure/B2726679.png)

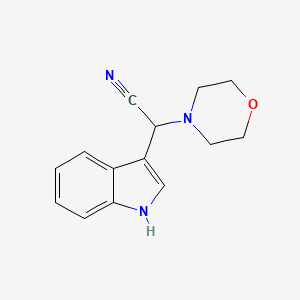

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2726683.png)

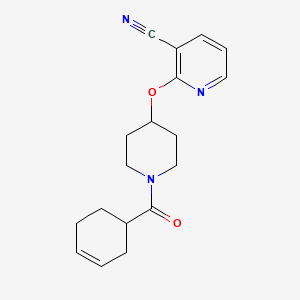

![6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2726684.png)

![N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2726689.png)

![6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2726690.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone](/img/structure/B2726691.png)